N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound of interest due to its unique structural properties and potential applications in various scientific fields. Its intricate molecular framework suggests a range of possible interactions and reactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide typically involves multi-step reactions that start with the formation of the benzotriazine core, followed by the attachment of the triazole moiety and the carboxamide group. Common reagents include:
Precursors for benzotriazine synthesis.
Triazole formation via Huisgen cycloaddition.
Carboxamide group incorporation through amide bond formation.
Industrial Production Methods
While large-scale industrial production of this specific compound may be less common, analogous compounds are synthesized using automated batch reactors ensuring high yields and purity through meticulous control of reaction conditions such as temperature, pH, and solvent selection.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, such as:
Oxidation: : Modifying the oxidation state of the triazole or benzotriazine units.
Reduction: : Reducing functional groups to obtain different chemical states.
Substitution: : Introducing new substituents on the triazole or benzotriazine rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride.
Substitution: : Halogenated compounds and bases under mild conditions.
Major Products
These reactions can yield varied products, including different substituted triazole and benzotriazine derivatives, each with unique properties.
Scientific Research Applications
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide has significant applications in:
Chemistry: : As a precursor for synthesizing novel organic compounds.
Biology: : Inhibitors or modulators of biological pathways.
Medicine: : Potential therapeutic agents, especially in targeting specific proteins or enzymes.
Industry: : Catalysts or intermediates in chemical manufacturing.
Mechanism of Action
The compound functions through specific interactions with molecular targets, often involving binding to active sites of proteins or enzymes, inhibiting their function. These interactions can lead to modifications in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison
When compared to similar compounds, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide exhibits unique features such as distinct binding affinities and reactivity profiles.
List of Similar Compounds
N-(2-(benzotriazinyl)ethyl)-1H-1,2,3-triazole-4-carboxamide
N-(2-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
N-(2-(quinolin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2/c20-11(10-7-14-17-15-10)13-5-6-19-12(21)8-3-1-2-4-9(8)16-18-19/h1-4,7H,5-6H2,(H,13,20)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDOQSKNCILFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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